1,2-Dihydroanthracen-2-OL
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Overview
Description
1,2-Dihydroanthracen-2-OL is an organic compound with the molecular formula C14H12O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group (-OH) attached to the second carbon of the dihydroanthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroanthracen-2-OL can be synthesized through several methods. One common approach involves the reduction of anthraquinone derivatives. For example, the reduction of 1,2-dihydroanthraquinone using sodium borohydride (NaBH4) in an alcohol solvent can yield this compound . Another method involves the catalytic hydrogenation of anthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalyst systems to ensure efficient conversion of anthracene to the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroanthracen-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form anthraquinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated anthracene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Fully saturated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
1,2-Dihydroanthracen-2-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dihydroanthracen-2-OL involves its interaction with various molecular targets. In biological systems, it can act as a redox-active compound, participating in electron transfer reactions. Its hydroxyl group allows it to form hydrogen bonds and interact with enzymes and other proteins, potentially modulating their activity . The compound’s ability to undergo oxidation and reduction reactions makes it a versatile tool in studying redox biology and related pathways .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A parent compound with similar structural features but lacking the hydroxyl group.
1,2-Dihydroanthracene: A reduced form of anthracene without the hydroxyl group.
Anthraquinone: An oxidized form of anthracene with two carbonyl groups at positions 9 and 10.
Uniqueness
1,2-Dihydroanthracen-2-OL is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential for hydrogen bonding. This makes it a valuable intermediate in organic synthesis and a useful probe in biological studies .
Properties
CAS No. |
148259-61-4 |
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Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1,2-dihydroanthracen-2-ol |
InChI |
InChI=1S/C14H12O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-8,14-15H,9H2 |
InChI Key |
QWQUUHWHLSDUET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC2=CC3=CC=CC=C3C=C21)O |
Origin of Product |
United States |
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